molecular formula C31H30NOP B8246219 (S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole

Cat. No.: B8246219
M. Wt: 463.5 g/mol
InChI Key: CDOZNEWJIXTBID-VWLOTQADSA-N
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Description

(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is a chiral compound that features a dihydrooxazole ring and a diphenylphosphino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole typically involves the formation of the dihydrooxazole ring followed by the introduction of the diphenylphosphino group. One common method involves the cyclization of an appropriate amino alcohol with a benzyl halide under basic conditions to form the dihydrooxazole ring. The diphenylphosphino group is then introduced via a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole undergoes various types of chemical reactions, including:

    Oxidation: The diphenylphosphino group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the dihydrooxazole ring.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as sodium hydride or lithium diisopropylamide are used under anhydrous conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced dihydrooxazole derivatives, and various substituted benzyl derivatives.

Scientific Research Applications

(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole exerts its effects is primarily through its role as a ligand in catalytic processes. The diphenylphosphino group coordinates with transition metals, forming complexes that facilitate various catalytic reactions. These complexes can enhance the enantioselectivity and efficiency of the reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-Benzyl-2-(2-(2-(diphenylphosphino)phenyl)propan-2-yl)-4,5-dihydrooxazole is unique due to its specific structural features, which allow for fine-tuning of catalytic properties. Its dihydrooxazole ring provides additional steric and electronic effects that can be leveraged to optimize catalytic performance in asymmetric synthesis.

Properties

IUPAC Name

[2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30NOP/c1-31(2,30-32-25(23-33-30)22-24-14-6-3-7-15-24)28-20-12-13-21-29(28)34(26-16-8-4-9-17-26)27-18-10-5-11-19-27/h3-21,25H,22-23H2,1-2H3/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOZNEWJIXTBID-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30NOP
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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